(5-Butyl-7-methoxy-1,6-dimethyl-indol-4-yl) acetate
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Overview
Description
(5-Butyl-7-methoxy-1,6-dimethyl-indol-4-yl) acetate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a butyl group at the 5-position, a methoxy group at the 7-position, and a dimethyl group at the 1 and 6 positions of the indole ring, along with an acetate group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Butyl-7-methoxy-1,6-dimethyl-indol-4-yl) acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Functional Group Introduction: The butyl, methoxy, and dimethyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Butyl-7-methoxy-1,6-dimethyl-indol-4-yl) acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetate group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
(5-Butyl-7-methoxy-1,6-dimethyl-indol-4-yl) acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Butyl-7-methoxy-1,6-dimethyl-indol-4-yl) acetate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetate group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Methoxyindole: Shares the methoxy group but lacks the butyl and dimethyl groups.
1,6-Dimethylindole: Similar dimethyl substitution but lacks the butyl and methoxy groups.
Uniqueness
(5-Butyl-7-methoxy-1,6-dimethyl-indol-4-yl) acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
99497-22-0 |
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Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(5-butyl-7-methoxy-1,6-dimethylindol-4-yl) acetate |
InChI |
InChI=1S/C17H23NO3/c1-6-7-8-13-11(2)16(20-5)15-14(9-10-18(15)4)17(13)21-12(3)19/h9-10H,6-8H2,1-5H3 |
InChI Key |
FYMZYHWBRKJVLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C2C(=C1OC(=O)C)C=CN2C)OC)C |
Origin of Product |
United States |
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